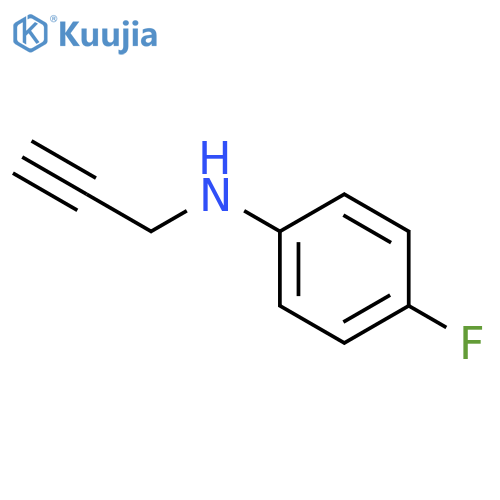

Cas no 123685-60-9 (4-fluoro-N-(prop-2-yn-1-yl)aniline)

123685-60-9 structure

商品名:4-fluoro-N-(prop-2-yn-1-yl)aniline

4-fluoro-N-(prop-2-yn-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine,4-fluoro-N-2-propyn-1-yl-

- 4-fluoro-N-prop-2-ynylaniline

- Benzenamine, 4-fluoro-N-2-propynyl- (9CI)

- 4-fluoro-N-(prop-2-yn-1-yl)aniline

- SCHEMBL566097

- HEMMRIOOSIFBNQ-UHFFFAOYSA-N

- Benzenamine, 4-fluoro-N-2-propyn-1-yl-

- DTXSID90562607

- 4-Fluoro-N-2-propynylbenzenamine

- EN300-1257678

- CS-0457437

- F97741

- 123685-60-9

- AKOS009049916

-

- インチ: InChI=1S/C9H8FN/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,11H,7H2

- InChIKey: HEMMRIOOSIFBNQ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(NCC#C)=CC=1

計算された属性

- せいみつぶんしりょう: 149.06414

- どういたいしつりょう: 149.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 12.03

4-fluoro-N-(prop-2-yn-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1257678-10000mg |

4-fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 90.0% | 10000mg |

$2209.0 | 2023-10-02 | |

| Enamine | EN300-1257678-5.0g |

4-fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 5g |

$1488.0 | 2023-06-08 | ||

| Enamine | EN300-1257678-10.0g |

4-fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 10g |

$2209.0 | 2023-06-08 | ||

| Enamine | EN300-1257678-0.1g |

4-fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 0.1g |

$451.0 | 2023-06-08 | ||

| Enamine | EN300-1257678-1000mg |

4-fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 90.0% | 1000mg |

$513.0 | 2023-10-02 | |

| 1PlusChem | 1P000LE4-100mg |

Benzenamine, 4-fluoro-N-2-propyn-1-yl- |

123685-60-9 | 90% | 100mg |

$620.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528104-2.5g |

4-Fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 98% | 2.5g |

¥18295.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528104-5g |

4-Fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 98% | 5g |

¥25131.00 | 2024-08-09 | |

| 1PlusChem | 1P000LE4-10g |

Benzenamine, 4-fluoro-N-2-propyn-1-yl- |

123685-60-9 | 90% | 10g |

$2793.00 | 2023-12-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528104-250mg |

4-Fluoro-N-(prop-2-yn-1-yl)aniline |

123685-60-9 | 98% | 250mg |

¥7360.00 | 2024-08-09 |

4-fluoro-N-(prop-2-yn-1-yl)aniline 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

123685-60-9 (4-fluoro-N-(prop-2-yn-1-yl)aniline) 関連製品

- 405-67-4(N-Ethyl-4-fluoroaniline)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量